

Comprehensive Guide to the Synthesis of 4-Ethylmorpholine-2-carboxamide[1]

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Compound of Interest

Compound Name:	<i>N</i> -ethylmorpholine-2-carboxamide
CAS No.:	135072-22-9
Cat. No.:	B161649

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Executive Summary

4-Ethylmorpholine-2-carboxamide (often colloquially referred to as **N-ethylmorpholine-2-carboxamide**) is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a pharmacophore in various drug candidates, particularly in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR ligands where the morpholine ring modulates solubility and metabolic stability.

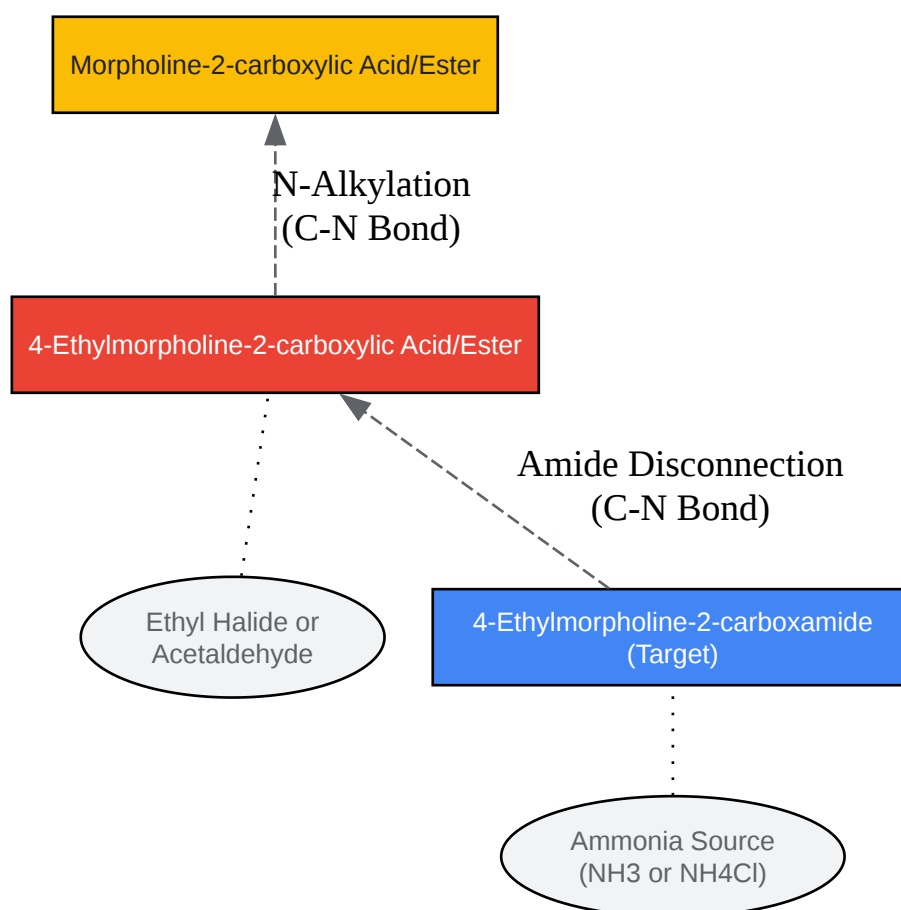
This guide details the two most robust synthetic pathways for this target:

- The Ester Aminolysis Route: A scalable, cost-effective method ideal for multi-gram synthesis.
- The Acid Coupling Route: A versatile, high-precision method suitable for late-stage functionalization or parallel medicinal chemistry.

Part 1: Retrosynthetic Analysis

To design the optimal synthesis, we must deconstruct the target molecule. The morpholine core containing a 2-carboxamide and a 4-ethyl group suggests two primary disconnections:

- Amide Bond Disconnection: Leads to the 4-ethylmorpholine-2-carboxylic acid (or ester) precursor.
- C-N Bond Disconnection: Leads to the morpholine-2-carboxylate core, requiring subsequent N-alkylation.



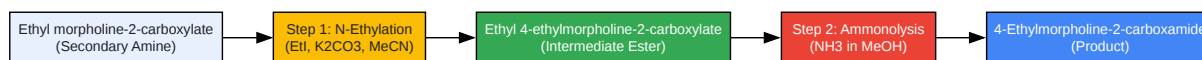
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Figure 1: Retrosynthetic breakdown of 4-ethylmorpholine-2-carboxamide showing the logical disconnection to the commercially available morpholine-2-carboxylate core.

Part 2: Route A — The Ester Aminolysis Strategy (Scalable)

This route is preferred for scale-up due to the absence of expensive coupling reagents. It utilizes Ethyl morpholine-2-carboxylate (CAS: 107904-06-3) as the starting material.

Workflow Diagram



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Figure 2: Step-by-step workflow for the Ester Aminolysis Route.

Detailed Protocol

Step 1: N-Ethylation of Ethyl Morpholine-2-carboxylate

Objective: Selectively alkylate the secondary amine at position 4 without hydrolyzing the ester.

- Reagents:
 - Ethyl morpholine-2-carboxylate (1.0 equiv)
 - Ethyl Iodide (1.1 equiv) or Ethyl Bromide (1.2 equiv)
 - Potassium Carbonate (, 2.0 equiv)
 - Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
- Procedure:
 - Dissolve ethyl morpholine-2-carboxylate (e.g., 10 mmol) in anhydrous MeCN (50 mL).
 - Add finely powdered (20 mmol).
 - Cool the mixture to 0°C in an ice bath.
 - Add Ethyl Iodide (11 mmol) dropwise over 15 minutes.

- Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
- Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
- Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
- Yield: Expect 85–95% of Ethyl 4-ethylmorpholine-2-carboxylate.

Step 2: Ammonolysis of the Ester

Objective: Convert the ethyl ester to the primary carboxamide using ammonia.

- Reagents:
 - Ethyl 4-ethylmorpholine-2-carboxylate (Intermediate from Step 1)
 - 7N Ammonia in Methanol (Excess, ~10–20 equiv)
- Procedure:
 - Place the intermediate ester (e.g., 8 mmol) in a pressure tube or sealed vessel.
 - Add 7N
in MeOH (20 mL).
 - Seal the vessel and stir at RT for 24 hours. If conversion is slow (monitored by LC-MS), heat to 50°C.
 - Workup: Concentrate the reaction mixture in vacuo to remove MeOH and excess ammonia.
 - Purification: The residue is often pure enough. If not, recrystallize from EtOAc/Hexane or triturated with diethyl ether.
 - Yield: Expect 80–90%.

Part 3: Route B — The Acid Coupling Strategy (Medicinal Chemistry)

This route is ideal if the starting material is Morpholine-2-carboxylic acid (CAS: 10333-99-0) or if the ester aminolysis fails due to steric hindrance (rare for this substrate).

Detailed Protocol

Step 1: Reductive Amination (N-Ethylation)

Rationale: Reductive amination is "greener" and prevents over-alkylation to the quaternary ammonium salt, which is a risk with alkyl halides.

- Reagents:
 - Morpholine-2-carboxylic acid (1.0 equiv)
 - Acetaldehyde (1.2 equiv)
 - Sodium Cyanoborohydride (, 1.5 equiv) or STAB ()
 - Solvent: Methanol (MeOH) with 1% Acetic Acid
- Procedure:
 - Dissolve morpholine-2-carboxylic acid in MeOH. Adjust pH to ~5–6 with acetic acid.
 - Add Acetaldehyde dropwise. Stir for 30 mins to form the iminium ion.
 - Add in portions.
 - Stir at RT for 16 hours.

- Workup: Quench with water. Remove MeOH.^[2] Pass through an ion-exchange column (e.g., Dowex) or extract at isoelectric point to isolate 4-Ethylmorpholine-2-carboxylic acid.

Step 2: Amide Coupling

Objective: Activate the carboxylic acid to react with an ammonia source.

- Reagents:
 - 4-Ethylmorpholine-2-carboxylic acid (1.0 equiv)
 - Ammonium Chloride (, 2.0 equiv)
 - Coupling Agent: HATU or EDC/HOBt (1.2 equiv)
 - Base: DIPEA (3.0 equiv)
 - Solvent: DMF^{[1][3]}
- Procedure:
 - Dissolve the acid in DMF.
 - Add DIPEA and HATU. Stir for 15 mins to activate the acid.
 - Add solid .
 - Stir at RT for 12 hours.
 - Workup: Dilute with EtOAc, wash with saturated (to remove acid) and brine.
 - Yield: Expect 70–85%.

Part 4: Analytical Characterization & Troubleshooting[1]

Expected Analytical Data

Technique	Expected Signal / Observation
¹ H NMR (DMSO-d ₆)	δ 7.10, 7.30 (bs, 2H, CONH ₂); δ 3.80-3.90 (m, 1H, H-2); δ 3.50-3.60 (m, 2H, H-6); δ 2.80 (m, 1H, H-3); δ 2.30 (q, 2H, N-CH ₂ -CH ₃); δ 1.00 (t, 3H, CH ₃).[2]
LC-MS (ESI+)	[M+H] ⁺ = 159.1 (Calc. MW = 158.20).
Appearance	White to off-white solid or viscous oil (hygroscopic).

Troubleshooting Guide

- Issue: Quaternization during Alkylation.
 - Cause: Excess ethyl halide or high temperature.
 - Solution: Switch to Reductive Amination (Route B, Step 1) or strictly control stoichiometry (1.05 equiv of EtI) and temperature (0°C).
- Issue: Poor Solubility of Amino Acid Precursor.
 - Cause: Zwitterionic nature of morpholine-2-carboxylic acid.
 - Solution: Use the Ethyl Ester (Route A) which is soluble in organic solvents, or use water/methanol mixtures for the acid route.
- Issue: Hygroscopicity.
 - Observation: Product turns into a gum.
 - Solution: Store as a hydrochloride salt (treat with HCl in dioxane) or in a desiccator.

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